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An In-depth Technical Guide on the Jahn-Teller Distortion in the Tetraammineaquacopper(II)

Ion

Introduction
The Jahn-Teller effect, a cornerstone of transition metal chemistry, describes the spontaneous

geometric distortion of non-linear molecules with a spatially degenerate electronic ground state.

[1][2] This distortion removes the degeneracy, lowers the symmetry of the molecule, and results

in a lower overall energy.[3][4] The effect is particularly pronounced in six-coordinate copper(II)

complexes due to their d⁹ electronic configuration.[1][5] In a hypothetical octahedral field, the d⁹

configuration of the Cu²⁺ ion (t₂g⁶ e_g³) results in a doubly degenerate e_g orbital set, creating

an unstable state ripe for distortion.[4][6]

The tetraammineaquacopper(II) ion, [Cu(NH₃)₄(H₂O)]²⁺, serves as a classic and exemplary

model for understanding this phenomenon.[7] Found in the well-known salt

tetraamminecopper(II) sulfate monohydrate, [Cu(NH₃)₄(H₂O)]SO₄, this complex deviates

significantly from a perfect octahedral geometry.[8] Instead, it adopts a square pyramidal

geometry, a direct consequence of the Jahn-Teller distortion.[9] This guide provides a detailed

technical overview of the theoretical underpinnings, structural evidence, and experimental

verification of the Jahn-Teller distortion in this archetypal copper(II) complex.

Theoretical Framework
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The Jahn-Teller theorem states that any non-linear molecule in a degenerate electronic state

will be unstable and will distort to remove the degeneracy and lower its energy.[3] For a Cu(II)

ion in an octahedral ligand field, the five d-orbitals split into a lower-energy, triply degenerate

t₂g set (d_xy, d_xz, d_yz) and a higher-energy, doubly degenerate e_g set (d_z², d_x²-y²).[10]

The d⁹ configuration leads to three electrons occupying the two e_g orbitals. This (e_g)³

configuration is electronically degenerate. To resolve this instability, the complex undergoes a

tetragonal distortion, typically an elongation along the z-axis. This distortion lowers the energy

of the d_z² orbital and raises the energy of the d_x²-y² orbital. The two electrons occupy the

stabilized d_z² orbital, while the single unpaired electron resides in the higher energy d_x²-y²

orbital, resulting in a net energy stabilization.[5][6] A similar, though less common, distortion is

compression along the z-axis.[1]
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Figure 1: Logical flow of the Jahn-Teller theorem.
Figure 2: d-orbital splitting from a free ion to an octahedrally coordinated and tetragonally

distorted Cu(II) ion.

Structural and Spectroscopic Evidence
The most direct evidence for the Jahn-Teller distortion in the tetraammineaquacopper(II) ion

comes from single-crystal X-ray diffraction studies of its salts.

Quantitative Structural Data
X-ray crystallography of tetraamminecopper(II) sulfate monohydrate reveals a square

pyramidal geometry for the [Cu(NH₃)₄(H₂O)]²⁺ cation.[8][9] The four nitrogen atoms from the

ammonia ligands form the square base, with the oxygen atom from the water molecule at the
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apex.[9] This structure is a clear deviation from a regular octahedron and exemplifies the "z-

out" or elongation type of distortion. A comparison with the bond lengths in the less distorted

hexaaquacopper(II) ion highlights the extent of this effect.

Complex
Ion

Coordinatio
n Geometry

Ligand
Type

Bond
Bond
Length (pm)

Reference

[Cu(NH₃)₄(H₂

O)]²⁺

Square

Pyramidal
Equatorial (N) Cu-N ~210 [8]

Axial (O) Cu-O ~233 [8]

[Cu(H₂O)₆]²⁺

Tetragonally

Distorted

Octahedron

Equatorial

(O)
Cu-O ~195 [1]

Axial (O) Cu-O ~238 [1]

Table 1: Comparison of Cu-Ligand Bond Lengths in Jahn-Teller Distorted Complexes.

Spectroscopic Data
The Jahn-Teller distortion also profoundly impacts the electronic absorption spectrum of the

complex. In a perfect octahedral field, a d⁹ ion is expected to show a single broad absorption

band for the d-d transition. However, the lowering of symmetry splits the d-orbital energy levels,

often resulting in the splitting of this absorption band.[1][6] The intense deep blue-violet color of

the tetraammineaquacopper(II) ion is a result of these d-d transitions.

Complex Ion Color in Solution λ_max (nm) Reference

[Cu(H₂O)₆]²⁺ Pale Blue ~780-800 [9][11]

[Cu(NH₃)₄(H₂O)₂]²⁺ Deep Blue ~600-650 [9][11]

Table 2: Approximate UV-Vis Absorption Maxima for Aqueous Copper(II) Complexes.

Electron Paramagnetic Resonance (EPR) spectroscopy provides further detailed information

about the electronic structure and anisotropy of copper(II) complexes.[6][12] For a tetragonally

distorted Cu(II) complex, the g-tensor components are typically axial (g_x ≈ g_y < g_z),
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consistent with the unpaired electron residing in the d_x²-y² orbital, which is a hallmark of an

elongated octahedral or square pyramidal geometry.[13]

Experimental Protocols
A comprehensive understanding of the Jahn-Teller effect in [Cu(NH₃)₄(H₂O)]²⁺ is achieved

through a combination of synthesis and characterization techniques.

Synthesis & Purification
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Figure 3: General experimental workflow for the synthesis and characterization of
tetraammineaquacopper(II) sulfate.

Synthesis of Tetraamminecopper(II) Sulfate
Monohydrate
This procedure is adapted from established laboratory methods.[8][14][15]

Dissolution: Weigh approximately 2.5 g of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and

dissolve it in 10 mL of distilled water in a beaker with stirring. The solution will be pale blue.

Complexation: In a fume hood, slowly add 8 mL of concentrated aqueous ammonia (e.g., 15

M) to the copper sulfate solution while continuously stirring. A precipitate of copper(II)

hydroxide may initially form but will dissolve upon addition of excess ammonia to yield a

deep blue-violet solution of the tetraamminecopper(II) complex.[16]

Precipitation: To the deep blue solution, add 8 mL of ethanol or isopropanol with stirring. The

solubility of the complex salt is lower in the ethanol-water mixture, causing it to precipitate as

a dark blue microcrystalline solid.[8][17]

Crystallization & Isolation: Cool the mixture in an ice bath for 10-15 minutes to maximize

crystal formation.[14] Collect the solid product by vacuum filtration using a Büchner funnel.

Washing & Drying: Wash the crystals on the filter paper with a small amount of cold ethanol

to remove soluble impurities.[15] Allow the crystals to air dry on the filter paper or in a

desiccator.

Single-Crystal X-ray Diffraction
Crystal Selection: Carefully select a well-formed single crystal of suitable size (typically 0.1-

0.3 mm) from the synthesized batch under a microscope.

Mounting: Mount the crystal on a goniometer head using a suitable cryoprotectant oil.

Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. A stream

of cold nitrogen gas (e.g., at 100 K) is typically used to minimize thermal motion. X-rays

(e.g., Mo Kα or Cu Kα radiation) are directed at the crystal, which is rotated through a series

of angles. A detector records the positions and intensities of the diffracted X-ray beams.
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Structure Solution & Refinement: The collected diffraction data is processed to determine the

unit cell dimensions and space group. The structure is solved using direct methods or

Patterson methods to find the initial positions of the atoms. The atomic positions and thermal

parameters are then refined against the experimental data to yield the final, precise

molecular structure, including bond lengths and angles.[18]

UV-Visible Spectroscopy
Sample Preparation: Prepare a dilute aqueous solution of the synthesized

tetraamminecopper(II) sulfate of a known concentration.

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use distilled water as the

reference blank to zero the instrument.

Data Acquisition: Place the sample solution in a cuvette and record the absorption spectrum

over a range of wavelengths, typically from 350 nm to 900 nm, to cover the visible region

and capture the d-d transition band.[19]

Analysis: Identify the wavelength of maximum absorbance (λ_max) from the spectrum. The

position and shape of the absorption band provide insight into the d-orbital splitting energy.

[20]

Conclusion
The tetraammineaquacopper(II) ion, [Cu(NH₃)₄(H₂O)]²⁺, stands as a textbook example of the

Jahn-Teller effect. The inherent electronic degeneracy of the d⁹ Cu(II) center in a hypothetical

octahedral environment is lifted through a significant tetragonal distortion, resulting in a more

stable square pyramidal geometry. This structural change is quantitatively confirmed by X-ray

crystallography, which reveals elongated axial Cu-O bonds and shorter equatorial Cu-N bonds.

This distortion is further corroborated by spectroscopic techniques, including the characteristic

features of its UV-Vis and EPR spectra. The study of this complex provides invaluable insight

into the fundamental principles of coordination chemistry and the intricate interplay between

electronic structure and molecular geometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Jahn–Teller effect - Wikipedia [en.wikipedia.org]

2. Structure of Jahn–Teller distorted solvated copper(ii) ions in solution, and in solids with
apparently regular octahedral coordination geometry - Journal of the Chemical Society,
Dalton Transactions (RSC Publishing) [pubs.rsc.org]

3. chem.libretexts.org [chem.libretexts.org]

4. dalalinstitute.com [dalalinstitute.com]

5. Jahn–Teller distortions in transition metal compounds, and their importance in functional
molecular and inorganic materials - Chemical Society Reviews (RSC Publishing)
[pubs.rsc.org]

6. chem.libretexts.org [chem.libretexts.org]

7. grokipedia.com [grokipedia.com]

8. Tetraamminecopper(II) sulfate - Wikipedia [en.wikipedia.org]

9. benchchem.com [benchchem.com]

10. chem1.com [chem1.com]

11. uv visible light absorption spectrum of copper complexes why are copper(I) compounds
colourless spectra of hexaaquacopper(II) diaqatetraamminecopper(II)
hexaamminecopper(II)complex ions Doc Brown's chemistry revision notes [docbrown.info]

12. pubs.acs.org [pubs.acs.org]

13. mdpi.com [mdpi.com]

14. scribd.com [scribd.com]

15. creative-chemistry.org.uk [creative-chemistry.org.uk]

16. prezi.com [prezi.com]

17. quora.com [quora.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1238902?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Jahn%E2%80%93Teller_effect
https://pubs.rsc.org/en/content/articlelanding/2002/dt/b200698g
https://pubs.rsc.org/en/content/articlelanding/2002/dt/b200698g
https://pubs.rsc.org/en/content/articlelanding/2002/dt/b200698g
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Coordination_Chemistry/Structure_and_Nomenclature_of_Coordination_Compounds/Coordination_Numbers_and_Geometry/Jahn-Teller_Distortions
https://www.dalalinstitute.com/wp-content/uploads/Books/A-Textbook-of-Inorganic-Chemistry-Volume-1/ATOICV1-8-7-Jahn-Teller-Effect.pdf
https://pubs.rsc.org/en/content/articlelanding/2013/cs/c2cs35253b/unauth
https://pubs.rsc.org/en/content/articlelanding/2013/cs/c2cs35253b/unauth
https://pubs.rsc.org/en/content/articlelanding/2013/cs/c2cs35253b/unauth
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Introduction_to_Inorganic_Chemistry_(Wikibook)/05%3A_Coordination_Chemistry_and_Crystal_Field_Theory/5.08%3A_Jahn-Teller_Effect
https://grokipedia.com/page/Tetraamminecopper(II)_sulfate
https://en.wikipedia.org/wiki/Tetraamminecopper(II)_sulfate
https://www.benchchem.com/product/b1593645
https://www.chem1.com/acad/webtext/chembond/cb09.html
https://www.docbrown.info/page06/spectra/0uv-visible-spectra-08cu.htm
https://www.docbrown.info/page06/spectra/0uv-visible-spectra-08cu.htm
https://www.docbrown.info/page06/spectra/0uv-visible-spectra-08cu.htm
https://pubs.acs.org/doi/10.1021/ed083p1229
https://www.mdpi.com/2312-7481/8/4/36
https://www.scribd.com/document/495263410/Experiment-1
https://www.creative-chemistry.org.uk/documents/N-ch5-08.pdf
https://prezi.com/p/_phhuddmnpwr/preparation-of-coordinate-compound-tetraamine-copper-2-sulphate/
https://www.quora.com/How-can-I-form-a-tetraammine-copper-ll-sulfate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1238902?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


18. [PDF] The crystal structure of cupric tetrammine sulfate monohydrate,
Cu(NH3)4SO4.H2O | Semantic Scholar [semanticscholar.org]

19. ijses.com [ijses.com]

20. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Jahn-Teller distortion in tetraammineaquacopper(II) ion].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1238902#jahn-teller-distortion-in-
tetraammineaquacopper-ii-ion]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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